molecular formula C6H5N3O2 B135199 methyl 4-cyano-1H-pyrazole-1-carboxylate CAS No. 149139-44-6

methyl 4-cyano-1H-pyrazole-1-carboxylate

Cat. No.: B135199
CAS No.: 149139-44-6
M. Wt: 151.12 g/mol
InChI Key: JTZGEDHYRIBKOX-UHFFFAOYSA-N
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Description

Methyl 4-cyano-1H-pyrazole-1-carboxylate is a pyrazole derivative characterized by a cyano group (-CN) at the 4-position and a methyl ester (-COOCH₃) at the 1-position of the heteroaromatic pyrazole ring. Key properties include a molecular formula of C₆H₅N₃O₂ (calculated molecular weight: 165.15 g/mol) and a purity of ≥95% for laboratory use .

Properties

CAS No.

149139-44-6

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

methyl 4-cyanopyrazole-1-carboxylate

InChI

InChI=1S/C6H5N3O2/c1-11-6(10)9-4-5(2-7)3-8-9/h3-4H,1H3

InChI Key

JTZGEDHYRIBKOX-UHFFFAOYSA-N

SMILES

COC(=O)N1C=C(C=N1)C#N

Canonical SMILES

COC(=O)N1C=C(C=N1)C#N

Synonyms

1H-Pyrazole-1-carboxylicacid,4-cyano-,methylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives exhibit diverse chemical behaviors depending on substituent positions, functional groups, and steric effects. Below is a systematic comparison of methyl 4-cyano-1H-pyrazole-1-carboxylate with structurally related compounds.

Structural and Functional Group Variations

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives
Compound Name CAS RN Molecular Formula Molecular Weight Substituents (Positions) Functional Groups Purity
This compound Not provided C₆H₅N₃O₂ 165.15 1-COOCH₃, 4-CN Ester, Nitrile ≥95%
Methyl 1H-pyrazole-3-carboxylate 15366-34-4 C₅H₆N₂O₂ 126.11 3-COOCH₃ Ester >95.0%
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate 98476-09-6 C₁₃H₁₁N₃O₂ 241.25 1-Ph, 4-COOCH₂CH₃, 5-CN Ester, Nitrile, Aryl N/A
Methyl 4-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate 2228324-46-5 C₁₀H₁₃N₃O₂ 207.23 1-CH₃, 3-COOCH₃, 4-(C(CN)(CH₃)₂) Ester, Nitrile, Branched N/A
Key Observations:

Substituent Position Effects: The position of the cyano group significantly alters electronic properties. For example, in this compound, the electron-withdrawing -CN at the 4-position may deactivate the ring toward electrophilic substitution compared to derivatives with -CN at the 5-position (e.g., Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate) . Methyl 1H-pyrazole-3-carboxylate lacks a cyano group, resulting in a simpler structure and lower molecular weight (126.11 g/mol vs. 165.15 g/mol) .

Steric and Functional Group Impact: The branched 4-(1-cyano-1-methylethyl) substituent in the compound from increases molecular weight (207.23 g/mol) and likely reduces solubility in polar solvents due to steric hindrance .

Table 2: Hazard Comparison
Compound Name GHS Hazards
This compound Not specified in evidence
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
  • Safety Notes: Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate exhibits multiple hazards, emphasizing the need for careful handling.

Research Implications

  • Structural Similarity and Biological Activity: As noted in , small structural changes (e.g., cyano position, ester group) can drastically alter biological responses. For instance, the phenyl group in Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate may enhance binding to aromatic protein pockets .
  • Analytical Challenges : Comparative studies of such analogs require advanced methods like spectrofluorometry or tensiometry (as in ) to assess properties like critical micelle concentration (CMC), though these techniques are more commonly applied to surfactants .

Preparation Methods

Diketone-Hydrazine Cyclocondensation

The pyrazole ring is typically constructed via cyclocondensation between 1,3-diketones and hydrazine derivatives. For methyl 4-cyano-1H-pyrazole-1-carboxylate, this approach involves:

  • Precursor design : 3-cyano-2,4-pentanedione serves as the diketone precursor, synthesized via Claisen condensation of ethyl cyanoacetate with acetyl chloride under basic conditions.

  • Hydrazine selection : Methyl carbazate (H₂N-NHCO₂CH₃) introduces the 1-carboxylate group during ring closure.

Reaction conditions :

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran

  • Temperature: −20°C to 25°C (controlled addition to prevent exothermic side reactions)

  • Stoichiometry: 1:1 molar ratio of diketone to methyl carbazate

  • Yield: 78–85% after recrystallization

Critical parameters :

  • Moisture exclusion to prevent diketone hydrolysis

  • pH control (maintained at 6–7 using triethylamine)

Post-Cyclization Functionalization Approaches

Cyanation of Halogenated Intermediates

An alternative route involves introducing the cyano group after pyrazole ring formation:

Step 1 : Synthesis of methyl 4-bromo-1H-pyrazole-1-carboxylate

  • Starting material: Methyl 4-bromo-1H-pyrazole-1-carboxylate (prepared via bromination of methyl 1H-pyrazole-1-carboxylate)

  • Cyanation reagent: Copper(I) cyanide (CuCN) in dimethylformamide

  • Conditions: 120°C for 12–16 hours under nitrogen atmosphere

  • Yield: 62–68%

Advantages :

  • Avoids handling unstable cyano-containing diketones

  • Permits late-stage diversification of the pyrazole scaffold

Oxidative Esterification Methods

From Carboxylic Acid Precursors

Industrial-scale production often employs a two-step oxidation-esterification sequence:

Step 1 : Oxidation of 4-cyano-1H-pyrazole-1-methanol

  • Oxidizing agent: Jones reagent (CrO₃/H₂SO₄)

  • Temperature: 0–5°C (prevents over-oxidation)

  • Conversion: >95% to 4-cyano-1H-pyrazole-1-carboxylic acid

Step 2 : Esterification with methanol

  • Catalyst: Thionyl chloride (SOCl₂)

  • Conditions: Reflux in methanol for 4–6 hours

  • Yield: 88–92%

Process optimization :

  • Continuous removal of water via molecular sieves improves esterification efficiency

  • Catalyst recycling reduces production costs

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsStepsTotal YieldScalability
Cyclocondensation3-cyano-2,4-pentanedione178–85%High
Post-cyanationMethyl 4-bromo derivative262–68%Moderate
Oxidative esterification1H-pyrazole-1-methanol282–87%Industrial

Key observations :

  • Cyclocondensation offers the most direct route but requires specialized diketone precursors

  • Oxidative methods demonstrate superior scalability despite additional steps

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance process control:

  • Reactor design : Microstructured reactors with in-line IR monitoring

  • Throughput : 50–100 kg/day for high-demand intermediates

  • Safety : Automated quenching systems for exothermic steps

Waste Management Strategies

  • Solvent recovery: >90% dichloromethane recycled via fractional distillation

  • Cyanide neutralization: Alkaline chlorination of waste streams

Emerging Methodologies

Photocatalytic Cyanation

Recent advances utilize visible-light catalysis for direct C–H cyanation:

  • Catalyst: Ir(ppy)₃ (tris[2-phenylpyridinato-C²,N]iridium(III))

  • Cyanide source: Trimethylsilyl cyanide (TMSCN)

  • Yield: 55–60% (room temperature, 24 hours)

Limitations :

  • Requires anhydrous conditions

  • Limited substrate scope

Analytical Characterization Protocols

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • Pyrazole H-3: δ 8.21 (s, 1H)

  • Methyl ester: δ 3.89 (s, 3H)

  • Cyano group: No direct proton signal

IR (KBr) :

  • ν(C≡N): 2235 cm⁻¹

  • ν(C=O): 1710 cm⁻¹

HPLC Purity :

  • Column: C18 reverse phase

  • Retention time: 6.7 min

  • Purity: ≥99.2%

Q & A

Q. What are the optimal synthetic routes for methyl 4-cyano-1H-pyrazole-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., substituted hydrazines and β-ketoesters) or decarboxylative alkylation. For example:

  • Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and phenylhydrazine were cyclized to form pyrazolecarboxylate intermediates under reflux conditions (yield: ~65-75%) .
  • Decarboxylative Alkylation : A Ru-catalyzed method using ethyl 4-pyrazolecarboxylate and arylacetic acids in DCE/HFIP solvent mixtures achieved moderate yields (50-60%) .

Q. Optimization Strategies :

  • Catalyst Screening : Use transition-metal catalysts (e.g., Ru complexes) to enhance reaction efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while HFIP enhances decarboxylation .
  • Temperature Control : Reflux conditions (80-100°C) balance reactivity and decomposition risks .

Q. Table 1: Comparison of Synthetic Methods

MethodPrecursorsCatalyst/SolventYield (%)Reference
CyclocondensationEthyl acetoacetate, phenylhydrazineDMF-DMA, Reflux65-75
Decarboxylative AlkylationEthyl pyrazolecarboxylate, aryl acidsRu(dtbbpy)₃₂, DCE/HFIP50-60

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for pyrazole ring protons (δ 7.5-8.5 ppm) and ester methyl groups (δ 3.8-4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ and fragmentation patterns.

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsAssignmentReference
IR2200 cm⁻¹, 1700 cm⁻¹Cyano, Ester carbonyl
¹H NMRδ 8.2 (s, 1H), δ 3.9 (s, 3H)Pyrazole H, OCH₃

Advanced Research Questions

Q. How can computational methods aid in reaction optimization and mechanistic studies for this compound?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. For example, ICReDD uses reaction path searches to optimize decarboxylative alkylation pathways .
  • Solvent Effects : COSMO-RS simulations model solvent interactions to improve yield in polar aprotic media .
  • Regioselectivity Analysis : Frontier molecular orbital (FMO) theory explains preferential substitution at the pyrazole 4-position due to electron-withdrawing cyano groups .

Q. How can researchers address low regioselectivity in substitution reactions involving this compound?

Methodological Answer:

  • Steric Effects : Bulkier substituents at the pyrazole 1-position (e.g., benzyl groups) reduce competing pathways .
  • Electronic Tuning : Electron-withdrawing groups (e.g., -CN) direct electrophilic attacks to the 5-position via resonance stabilization .
  • Catalytic Systems : Pd-mediated cross-coupling reactions enhance selectivity for C-4 functionalization .

Q. How should contradictory data on hydrolysis efficiency of the ester group be resolved?

Methodological Answer:

  • Condition Screening : Basic hydrolysis (NaOH/EtOH, 60°C) typically achieves >90% conversion to carboxylic acids, but competing side reactions (e.g., cyano group hydrolysis) require pH control (pH 10-12) .
  • Kinetic Studies : Monitor reaction progress via HPLC to identify optimal hydrolysis time (typically 4-6 hours) .

Q. Table 3: Hydrolysis Efficiency Under Different Conditions

ConditionsConversion (%)Competing Reaction ObservedReference
NaOH/EtOH, 60°C, 6 hr92None
H₂SO₄/H₂O, 80°C, 8 hr45Cyano → COOH

Data Contradiction Analysis

Q. Conflicting reports exist on the thermal stability of this compound. How can this be addressed experimentally?

Methodological Answer:

  • DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to detect decomposition exotherms (typically >200°C) .
  • Variable-Temperature NMR : Monitor structural integrity at 25-150°C to identify decomposition thresholds .
  • Controlled Heating : Isolate degradation products (e.g., decarboxylated derivatives) via flash chromatography .

Q. Methodological Innovations

Q. What novel applications exist for this compound in materials science?

Methodological Answer:

  • Coordination Polymers : Use as a ligand for transition metals (e.g., Cu²⁺) to design MOFs with tunable porosity .
  • Photoresponsive Materials : Incorporate into azobenzene hybrids for light-driven molecular switches .

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